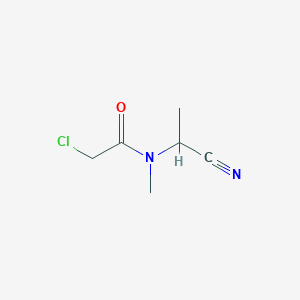![molecular formula C9H10O3 B14592398 [3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol CAS No. 61201-87-4](/img/structure/B14592398.png)
[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol: is an organic compound that belongs to the furan family. This compound features a furan ring substituted with a methoxy group, a prop-2-yn-1-yl group, and a methanol group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxyfuran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of [3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]aldehyde or [3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of furan-containing enzyme active sites.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers.
Wirkmechanismus
The mechanism by which [3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the methoxy and prop-2-yn-1-yl groups can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness:
Functional Groups: The presence of the methanol group in [3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol provides unique reactivity compared to its analogs.
Biological Activity: The specific combination of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61201-87-4 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
(3-methoxy-5-prop-2-ynylfuran-2-yl)methanol |
InChI |
InChI=1S/C9H10O3/c1-3-4-7-5-8(11-2)9(6-10)12-7/h1,5,10H,4,6H2,2H3 |
InChI-Schlüssel |
GLBHCSZBSSLVOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(OC(=C1)CC#C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


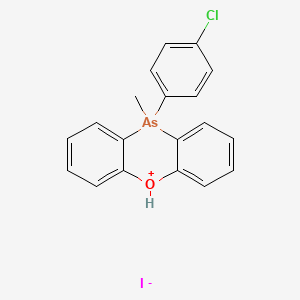
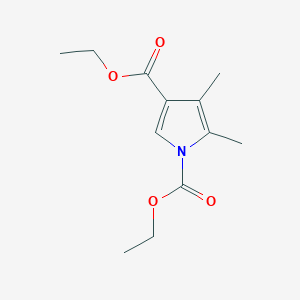
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
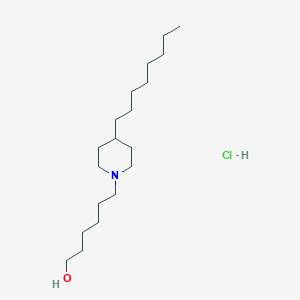
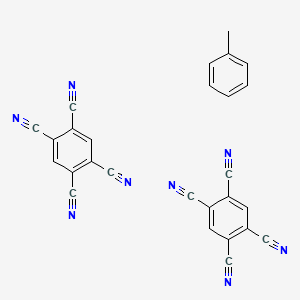
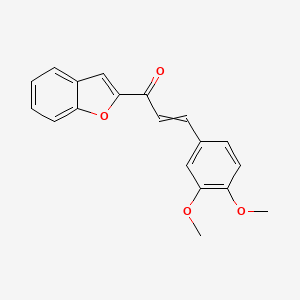
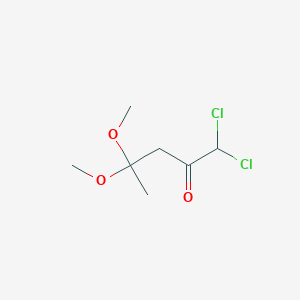
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
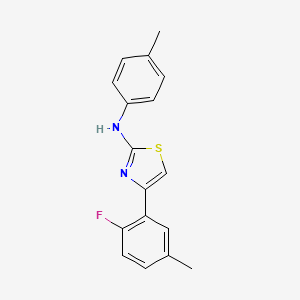
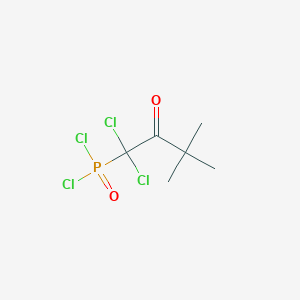
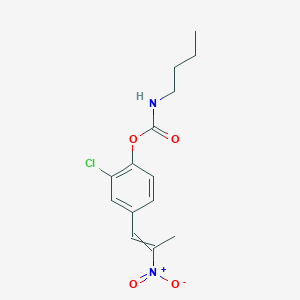
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
